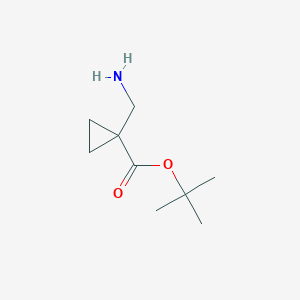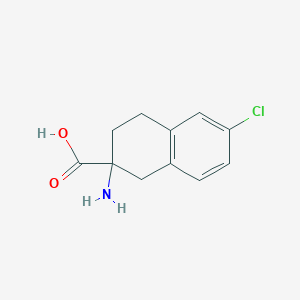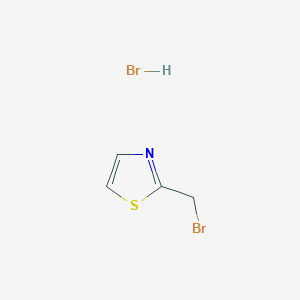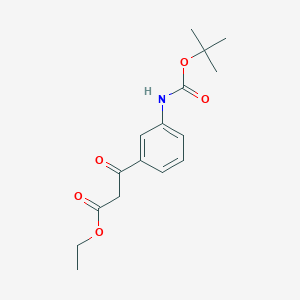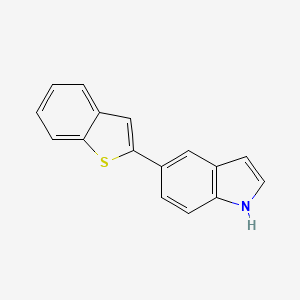
5-(Benzothiophen-2-YL)-1H-indole
Vue d'ensemble
Description
5-(Benzothiophen-2-YL)-1H-indole is a biochemical compound with the molecular formula C15H10N2S and a molecular weight of 250.32 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for 5-(Benzothiophen-2-YL)-1H-indole were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization has been reported . Another study described a Pd-mediated RNA oligonucleotide labeling method that involves post-transcriptional functionalization of iodouridine-labeled RNA transcripts using Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 5-(Benzothiophen-2-YL)-1H-indole consists of a benzothiophene ring attached to an indole ring . The benzothiophene ring is a heterocyclic compound, consisting of a benzene ring fused to a thiophene ring.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Benzothiophen-2-YL)-1H-indole were not found, related studies have reported on the chemical reactions of similar compounds. For example, a study described the post-transcriptional labeling of RNA oligonucleotides using Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Benzothiophen-2-YL)-1H-indole include a molecular weight of 250.32 and a molecular formula of C15H10N2S . Further details about its physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
Application 1: Synthesis of Donor-Acceptor Polymers
- Summary of the Application: Benzothiophene-based compounds are used in the synthesis of donor-acceptor polymers, which have significant interest in organic electronic applications . These polymers have tunable optoelectronic properties with a narrow band gap, making them suitable for applications such as photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .
- Methods of Application or Experimental Procedures: The synthesis involves a one-pot process of direct C-H arylation polymerization. Two donor moieties (3-hexylthiophene and 1,4-bis(dodecyloxy)benzene), and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .
- Results or Outcomes: The resulting polymers were characterized and their optical and electrochemical properties were studied using UV-Vis-NIR and cyclic voltammetry. A temperature-dependent absorption of the polymer films blended with PC 71 BM was studied for photovoltaic application. Devices were fabricated by solution-processable deposition of active layer and a power conversion efficiency (PCE) of 3.82% was achieved .
Application 2: Pharmaceutical Research
- Summary of the Application: Benzothiophene is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These drugs have various therapeutic applications, including the treatment of osteoporosis, asthma, and fungal infections, respectively .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific drug and its intended use. For example, raloxifene is typically administered orally in tablet form for the treatment of osteoporosis .
- Results or Outcomes: The results or outcomes would also depend on the specific drug and its intended use. For example, raloxifene has been shown to reduce the risk of vertebral fractures in postmenopausal women with osteoporosis .
Application 3: Dye Manufacturing
- Summary of the Application: Benzothiophene is used in the manufacturing of dyes such as thioindigo . Thioindigo is a red dye that is used in a variety of applications, including textile dyeing .
- Methods of Application or Experimental Procedures: The synthesis of thioindigo involves the condensation of indigo with sulfur in the presence of a reducing agent .
- Results or Outcomes: The result is a red dye that has excellent fastness properties, making it suitable for use in textile dyeing .
Application 4: Proteomics Research
- Summary of the Application: 5-(Benzothiophen-2-YL)-1H-indole is used as a biochemical for proteomics research .
- Results or Outcomes: The results or outcomes would also depend on the specific research being conducted .
Application 5: Synthesis of Conjugated Donor-Acceptor Polymers
- Summary of the Application: Benzothiophene-based compounds are used in the synthesis of conjugated donor-acceptor polymers via direct C-H arylation polymerization . These polymers have tunable optoelectronic properties with a narrow band gap, making them suitable for applications such as photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .
- Methods of Application or Experimental Procedures: The synthesis involves a one-pot process of direct C-H arylation polymerization. Two donor moieties [3-hexylthiophene and 1,4-bis (dodecyloxy)benzene], and one acceptor unit 4,7-bis (thiophen-2-yl)benzo [ c ] [1,2,5]thiadiazole were used for direct C-H arylation polymerization .
- Results or Outcomes: The resulting polymers were characterized and their optical and electrochemical properties were studied using UV-Vis-NIR and cyclic voltammetry. A temperature-dependent absorption of the polymer films blended with PC 71 BM was studied for photovoltaic application. Devices were fabricated by solution-processable deposition of active layer and a power conversion efficiency (PCE) of 3.82% was achieved .
Application 6: Pharmaceutical Research
- Summary of the Application: Benzothiophene is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These drugs have various therapeutic applications, including the treatment of osteoporosis, asthma, and fungal infections, respectively .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific drug and its intended use. For example, raloxifene is typically administered orally in tablet form for the treatment of osteoporosis .
- Results or Outcomes: The results or outcomes would also depend on the specific drug and its intended use. For example, raloxifene has been shown to reduce the risk of vertebral fractures in postmenopausal women with osteoporosis .
Propriétés
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-5-6-14-11(9-13)7-8-17-14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOIUJFAIQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696170 | |
| Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzothiophen-2-YL)-1H-indole | |
CAS RN |
885273-14-3 | |
| Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



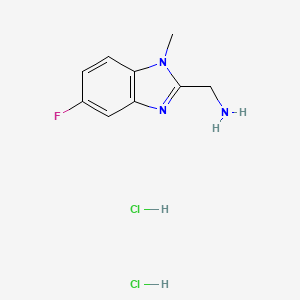
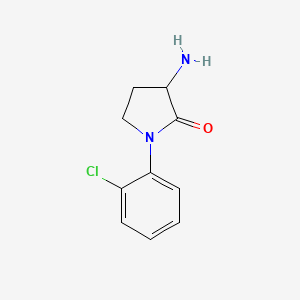
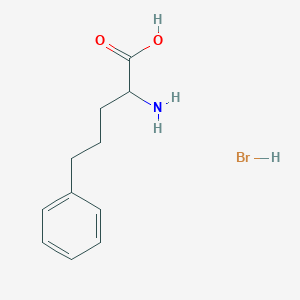
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
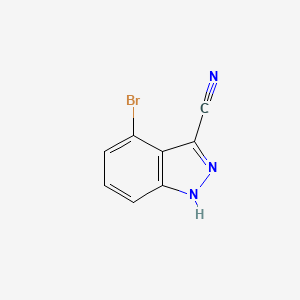
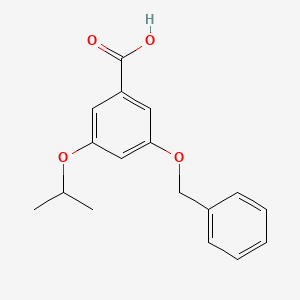
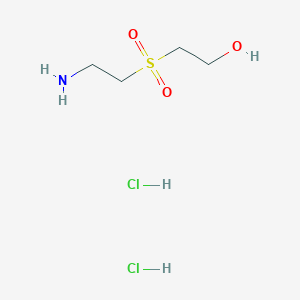
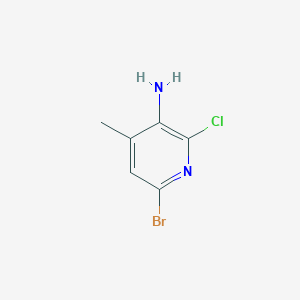
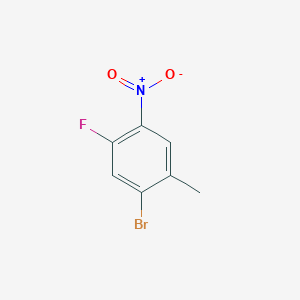
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
